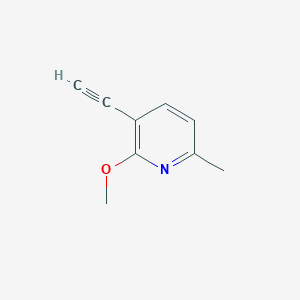

3-Ethynyl-2-methoxy-6-methylpyridine

説明

特性

分子式 |

C9H9NO |

|---|---|

分子量 |

147.17 g/mol |

IUPAC名 |

3-ethynyl-2-methoxy-6-methylpyridine |

InChI |

InChI=1S/C9H9NO/c1-4-8-6-5-7(2)10-9(8)11-3/h1,5-6H,2-3H3 |

InChIキー |

KXYWDHWEMOKLSJ-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=C(C=C1)C#C)OC |

製品の起源 |

United States |

準備方法

Procedure:

- Starting Materials :

- 2-bromo-6-methylpyridine

- Ethynyl derivatives (e.g., m-ethynylanisole)

- Catalysts :

- Palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0))

- Copper(I) iodide

- Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Triethylamine

- Temperature: Ambient or slightly elevated (~55°C)

- Steps :

- Combine 2-bromo-6-methylpyridine with the alkyne in DMF.

- Add palladium and copper catalysts.

- Stir the mixture under nitrogen atmosphere.

- Purify the product via column chromatography.

Yield:

The reaction typically yields over 60%, with optimization reaching up to 93% under ambient conditions.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is another approach for generating alkynes, which can then be coupled to pyridine derivatives.

Procedure:

- Starting Materials :

- 3-methoxyanisole

- Reaction Steps :

- Convert the starting material into an alkyne intermediate using classical Corey-Fuchs conditions.

- Couple this intermediate with 2-bromo-6-methylpyridine under Sonogashira conditions.

Yield:

This method provides an overall yield of approximately 66% for the alkyne intermediate, which can then be converted into 3-Ethynyl-2-methoxy-6-methylpyridine.

Direct Alkyne Substitution

An alternative strategy involves direct substitution of an ethynyl group onto a halogenated pyridine derivative.

Procedure:

- Starting Materials :

- Pyridinyl trifluoromethanesulfonate (intermediate)

- Reaction Conditions :

- Piperidine as a base

- Solvent: Toluene

- Temperature: ~40°C

- Steps :

- React trifluoromethanesulfonate with acetylene derivatives under controlled conditions.

- Remove any protecting groups from acetylene intermediates to yield the final product.

Yield:

This process achieves high molar yields (>90%) and avoids hazardous reagents like tungsten-based catalysts.

Comparative Table of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages |

|---|---|---|---|---|

| Sonogashira Coupling | 2-bromo-6-methylpyridine | Pd(0), Cu(I), DMF, triethylamine | 60–93 | High selectivity, scalable |

| Corey-Fuchs Reaction | 3-methoxyanisole | Classical Corey-Fuchs reagents | ~66 | Efficient generation of alkyne intermediates |

| Direct Alkyne Substitution | Pyridinyl trifluoromethanesulfonate | Piperidine, Toluene | >90 | Avoids hazardous catalysts |

Notes on Optimization

- Catalyst Selection : The choice of palladium complex and copper salt significantly impacts yield and reaction time in Sonogashira coupling.

- Temperature Control : Elevated temperatures (~55°C) improve conversion rates but may lead to side reactions.

- Purification Challenges : Column chromatography is often required due to potential formation of undesired by-products.

化学反応の分析

Types of Reactions

3-Ethynyl-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

3-Ethynyl-2-methoxy-6-methylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the design of new compounds.

Reactions Overview

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Ethynyl group can be oxidized to form carbonyl compounds. | Potassium permanganate, chromium trioxide | Aldehydes or ketones |

| Reduction | The pyridine ring can be reduced to form piperidine derivatives. | Palladium on carbon, lithium aluminum hydride | Piperidine derivatives |

| Substitution | Methoxy and methyl groups can participate in nucleophilic substitutions. | Amines, thiols with sodium hydride | Various substituted pyridine derivatives |

Biological Applications

Pharmacological Potential

Research indicates that 3-Ethynyl-2-methoxy-6-methylpyridine may have potential pharmacological properties. It is being explored for its ability to act as a bioactive compound, which could lead to the development of new therapeutic agents.

Case Study: Gallstone Dissolution

In a study comparing 3-Ethynyl-2-methoxy-6-methylpyridine with methyl-tertiary butyl ether (MTBE), it was found that the compound exhibited superior efficacy in dissolving cholesterol gallstones. In vitro tests showed that it achieved higher dissolution rates compared to MTBE at various time intervals, indicating its potential for medical applications in gallstone treatment .

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique structural features enable it to be incorporated into various industrial processes, enhancing the properties of end products.

Research Insights

Recent studies have highlighted the compound's role in synthesizing other biologically active molecules. For instance, its utility in developing derivatives for use as GPCR (G protein-coupled receptor) allosteric modulators has been noted, showcasing its importance in drug discovery .

作用機序

The mechanism of action of 3-Ethynyl-2-methoxy-6-methylpyridine depends on its specific applicationThe ethynyl group can participate in π-π interactions, while the methoxy and methyl groups can influence the compound’s electronic properties and binding affinity .

類似化合物との比較

Structural and Functional Group Differences

The table below compares key features of 3-Ethynyl-2-methoxy-6-methylpyridine with related compounds:

Physicochemical Properties

- Lipophilicity (LogP) :

- Solubility :

Research Findings and Key Distinctions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。